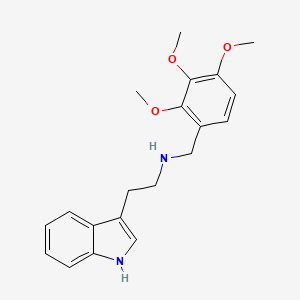![molecular formula C21H22BrFN2O6 B5230007 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate, also known as BPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPP is a piperazine derivative that exhibits a unique pharmacological profile and has been shown to possess promising biological activities.
Wirkmechanismus
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule that is involved in cell proliferation and survival. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is a signaling pathway that is involved in cell growth and differentiation. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of MMPs. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
In vivo studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits neuroprotective effects and can improve cognitive function in animal models of neurological disorders. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to reduce the formation of amyloid-beta plaques and tau protein tangles in the brain, which are hallmarks of Alzheimer's disease. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its potent biological activity. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits potent anticancer and neuroprotective activity, making it a promising candidate for drug development. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
One of the limitations of using 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its limited solubility in aqueous solutions. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is a white crystalline solid that is sparingly soluble in water, which can make it difficult to formulate for in vivo studies. Additionally, the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. One direction is to further elucidate the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. Understanding the signaling pathways involved in the biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate can provide insights into its potential therapeutic applications.
Another direction is to optimize the formulation of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate for in vivo studies. Developing a formulation that improves the solubility and bioavailability of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate can facilitate its use in animal models of disease.
Finally, future research can focus on the development of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate-based drugs for the treatment of cancer and neurological disorders. The potent biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate makes it a promising candidate for drug development, and further research can help to identify the most promising applications of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in these fields.
Synthesemethoden
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate involves the reaction of 4-bromophenol with acetic anhydride to yield 4-bromophenyl acetate. This intermediate is then reacted with 3-fluorobenzylpiperazine in the presence of a base to produce 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. The final product is obtained as an oxalate salt, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is in the treatment of cancer. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Another potential application of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is in the treatment of neurological disorders. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are hallmarks of Alzheimer's disease. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2.C2H2O4/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYYBDSKDOUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)


![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)


![1-[(2,4-dimethylbenzyl)thio]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5229969.png)
![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)
![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)
